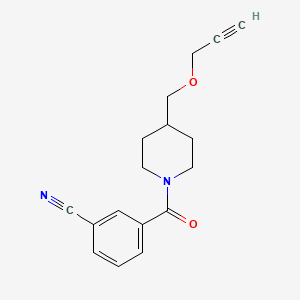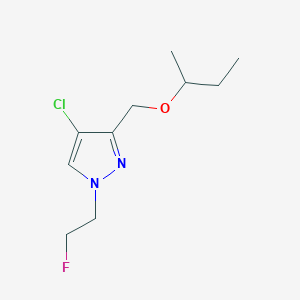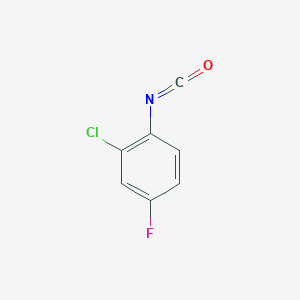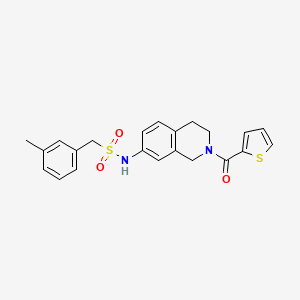
3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research on quinazoline derivatives, such as the synthesis and evaluation of their cytotoxic activities against various cancer cell lines, indicates their potential as anticancer agents. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting the relevance of quinazoline structures in developing therapeutic agents (Deady et al., 2003).
Hypotensive Agents
Another study on the synthesis of quinazoline diones explored their hypotensive activities, indicating the potential of these compounds in developing treatments for hypertension. The compounds with specific substitutions showed significant activity, highlighting the chemical versatility and therapeutic potential of quinazoline derivatives (Eguchi et al., 1991).
Antimicrobial and Antitumor Activities
Quinazoline derivatives have also been studied for their antimicrobial and antitumor activities. A novel synthesis approach led to quinazolinone derivatives that exhibited significant cytotoxic activity against cancer cell lines, demonstrating their potential in cancer research and therapy (Poorirani et al., 2018).
Synthetic Methodologies
The development of synthetic methodologies for quinazoline derivatives is a key area of research. Studies have focused on the efficient synthesis of these compounds using environmentally friendly conditions, such as carbon dioxide as a reagent, showcasing the ongoing innovation in the chemical synthesis of potential therapeutic agents (Mizuno et al., 2007).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and m-tolyl groups.", "Starting Materials": [ "3,4-dimethylaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "m-toluidine", "thionyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "sodium methoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-3,4-dimethylaniline by condensation of 3,4-dimethylaniline and 2-nitrobenzaldehyde in ethanol with catalytic amount of acetic acid.", "Step 2: Reduction of the nitro group in 2-nitrobenzylidene-3,4-dimethylaniline to amino group using sodium hydride in ethanol.", "Step 3: Cyclization of the resulting amine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of piperidine to form 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.", "Step 4: Protection of the amino group in 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with acetic anhydride and catalytic amount of pyridine.", "Step 5: Conversion of the protected amine to azide using sodium azide in DMF.", "Step 6: Reduction of the azide group to amine using hydrogen gas and palladium on carbon catalyst.", "Step 7: Introduction of the m-tolyl group by reaction of the amine with m-toluidine in chloroform with catalytic amount of acetic acid.", "Step 8: Protection of the amine group with acetic anhydride and catalytic amount of pyridine.", "Step 9: Conversion of the protected amine to sodium salt using sodium methoxide in methanol.", "Step 10: Introduction of the 1,2,4-oxadiazole group by reaction of the sodium salt with thionyl chloride and sodium azide in DMF.", "Step 11: Deprotection of the amine group using hydrochloric acid in water.", "Step 12: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with chloroform.", "Step 13: Purification of the product by column chromatography using a mixture of chloroform and methanol as eluent." ] } | |
CAS No. |
1207036-98-3 |
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-22-10-5-4-9-21(22)25(31)30(26(29)32)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3 |
InChI Key |
VUEMDZRWTNTCHD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)
![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)


![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)


![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)

